molecular formula C21H24N2O5S B2783181 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896363-06-7

8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2783181
CAS RN: 896363-06-7
M. Wt: 416.49
InChI Key: KCBIDNVZSKQLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as MDL-12330A, is a spirocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that contains two or more rings that are fused together.

Mechanism of Action

The mechanism of action of 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of carbonic anhydrase. This enzyme plays a critical role in the regulation of acid-base balance in the body, and inhibition of this enzyme can lead to a wide range of physiological effects.
Biochemical and Physiological Effects:
8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has been shown to have a potent diuretic effect, which can be useful in the treatment of conditions such as edema and hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is its potent biological activity. This compound has been shown to exhibit a wide range of biological effects, which makes it a useful tool for studying various biological processes. However, one of the limitations of 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane. One potential direction is to explore the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and viral infections. Another potential direction is to investigate the mechanism of action of 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane and its effects on various biological processes. Finally, future research could focus on the development of new analogs of 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane that exhibit improved potency and reduced toxicity.

Synthesis Methods

The synthesis of 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves several steps, including the condensation of 4-aminobenzene sulfonamide with 3-methoxybenzoyl chloride to form 4-(3-methoxybenzoyl)aminobenzene sulfonamide. This intermediate is then reacted with 1,2-dibromoethane to form the spirocyclic compound 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane.

Scientific Research Applications

8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. In addition, 8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body.

properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-7-5-6-17(16-18)20(24)22-12-10-21(11-13-22)23(14-15-28-21)29(25,26)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBIDNVZSKQLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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